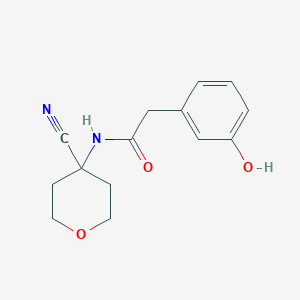
N-(4-Cyanooxan-4-yl)-2-(3-hydroxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Cyanooxan-4-yl)-2-(3-hydroxyphenyl)acetamide, commonly known as COA-Cl, is a chemical compound with potential applications in scientific research. It is a member of the family of oxanilide compounds, which have been studied extensively for their biological activities. COA-Cl has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The exact mechanism of action of COA-Cl is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. Specifically, COA-Cl has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is upregulated in inflammatory conditions and many types of cancer.
Biochemical and Physiological Effects
COA-Cl has been shown to have a variety of biochemical and physiological effects in preclinical studies. These include:
- Anti-inflammatory effects: COA-Cl has been shown to reduce inflammation in a variety of animal models of inflammation, including acute lung injury, rheumatoid arthritis, and colitis.
- Antitumor effects: COA-Cl has been shown to inhibit the growth of several types of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and colon cancer.
- Antiplatelet effects: COA-Cl has been shown to inhibit platelet aggregation, which could be useful in the prevention of thrombotic events.
- Antioxidant effects: COA-Cl has been shown to have antioxidant activity, which could be useful in the prevention of oxidative stress-related diseases.
实验室实验的优点和局限性
COA-Cl has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to have a variety of biological activities that make it a useful tool for studying inflammation, cancer, and other conditions. However, there are also some limitations to its use. For example, COA-Cl is not very soluble in water, which can make it difficult to use in certain experimental setups. Additionally, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
未来方向
There are several areas of research that could benefit from further investigation of COA-Cl. These include:
- Further studies of its anti-inflammatory effects in different animal models and in humans
- Studies of its potential as a cancer therapy, including investigations of its mechanisms of action and its efficacy in different types of cancer
- Studies of its potential as a therapy for other conditions, such as cardiovascular disease and neurodegenerative disorders
- Investigations of its safety and toxicity in humans, including studies of its pharmacokinetics and pharmacodynamics
Conclusion
COA-Cl is a promising compound with a variety of potential applications in scientific research. Its anti-inflammatory and antitumor effects make it a useful tool for studying these conditions, and its antioxidant and antiplatelet effects could have applications in the prevention of other diseases. Further research is needed to fully understand its mechanisms of action and its potential as a therapeutic agent.
合成方法
The synthesis of COA-Cl is a multi-step process that involves the reaction of 4-cyanooxan-4-yl chloride with 3-hydroxyacetanilide. The reaction is typically carried out in the presence of a strong base, such as potassium carbonate or sodium hydroxide, and a solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using a variety of techniques, including column chromatography and recrystallization.
科学研究应用
COA-Cl has been the subject of several scientific studies, with researchers investigating its potential as a therapeutic agent for a variety of conditions. One study found that COA-Cl had anti-inflammatory effects in a mouse model of acute lung injury, suggesting that it could be useful in the treatment of inflammatory conditions. Another study showed that COA-Cl had antitumor effects in a mouse model of breast cancer, indicating that it could be a potential candidate for cancer therapy.
属性
IUPAC Name |
N-(4-cyanooxan-4-yl)-2-(3-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c15-10-14(4-6-19-7-5-14)16-13(18)9-11-2-1-3-12(17)8-11/h1-3,8,17H,4-7,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJCIZCYZQFVBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanooxan-4-yl)-2-(3-hydroxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2840651.png)
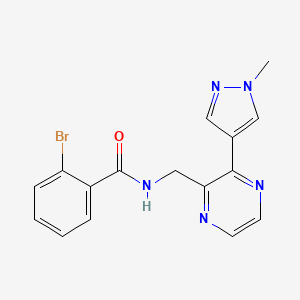
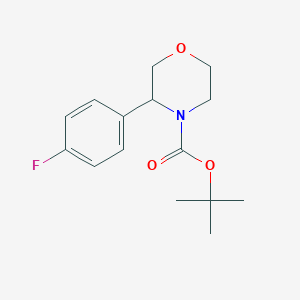
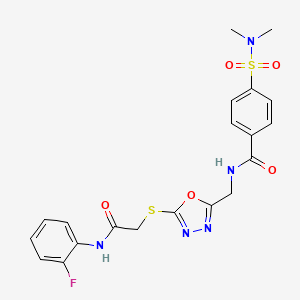
![4-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2840659.png)
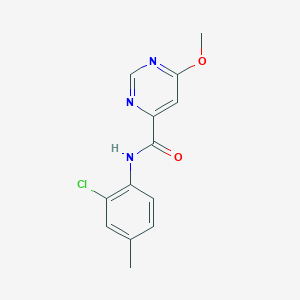
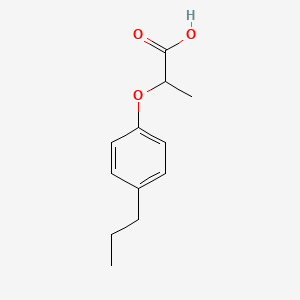
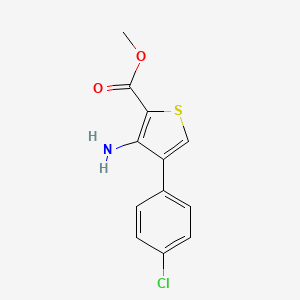
![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2840666.png)
![3-(2-oxo-2-(4-oxospiro[chroman-2,3'-pyrrolidin]-1'-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2840668.png)
![1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2840670.png)

![N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide](/img/structure/B2840673.png)
![N-(isoxazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2840674.png)